Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-
Description
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- is a para-substituted benzoic acid derivative characterized by a disulfide (dithio) bridge connecting an ethyl group and a 2-aminoethyl moiety. This structure confers unique redox-sensitive properties due to the labile disulfide bond, which can undergo reduction to free thiols under physiological conditions. The compound’s benzoic acid core provides acidity (pKa ~4.2), while the 2-aminoethyl group introduces basicity (pKa ~9–10 for primary amines). Such dual functionality makes it a candidate for prodrug designs or targeted drug delivery systems where disulfide cleavage is triggered in reducing environments .
Properties
IUPAC Name |
4-[1-(2-aminoethyldisulfanyl)ethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-8(16-15-7-6-12)9-2-4-10(5-3-9)11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZQAVBMRVZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)SSCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239923 | |
| Record name | Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-51-7 | |
| Record name | Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-aminoethanethiol.
Formation of Disulfide Bond: The 2-aminoethanethiol undergoes oxidation to form a disulfide bond, resulting in the formation of 2,2’-dithiodiethanamine.
Coupling Reaction: The 2,2’-dithiodiethanamine is then coupled with benzoic acid under appropriate reaction conditions to yield Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Studies
Benzoic acid derivatives are often utilized in biochemical research due to their ability to interact with biological molecules. The presence of the aminoethyl dithio group enhances its potential as a probe in biochemical assays.
- Case Study : A study investigated the use of benzoic acid derivatives as inhibitors for certain enzymes involved in metabolic pathways. The dithio group was found to facilitate binding interactions, leading to increased inhibition efficiency compared to non-functionalized benzoic acids .
Drug Development
The unique structure of this compound makes it a candidate for drug development, particularly in the field of cancer therapeutics. Its ability to form stable complexes with metal ions is being explored for targeted drug delivery systems.
- Case Study : Research has shown that benzoic acid derivatives can be conjugated with anticancer agents to improve their solubility and bioavailability. One study highlighted the synthesis of a conjugate using this compound, which demonstrated enhanced cytotoxicity against cancer cell lines compared to the free drug .
Material Science
In material science, benzoic acid derivatives are being studied for their role in developing new polymers and materials with enhanced properties.
- Data Table: Material Applications
| Application Area | Description | Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer or additive in polymer production | Improved mechanical properties and thermal stability |
| Coatings | Incorporated into coatings for enhanced durability | Resistance to corrosion and UV degradation |
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly as a plant growth regulator or pesticide formulation.
- Case Study : A recent study evaluated the efficacy of benzoic acid derivatives on plant growth enhancement. Results indicated that specific formulations could stimulate root growth and increase yield in certain crops .
Regulatory Considerations
Given its applications, it is essential to consider regulatory aspects surrounding the use of benzoic acid derivatives. In Canada, substances like this are monitored under the Chemicals Management Plan (CMP), ensuring they meet safety standards for environmental and human health .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- involves its ability to interact with biological molecules through its disulfide and amino groups. These interactions can modulate various molecular targets and pathways, including:
Disulfide Bond Formation: The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Amino Group Interactions: The amino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Functional Group Analysis
- Disulfide vs. Protected Amines : Unlike Boc-protected analogs (e.g., ), the target compound’s disulfide bond offers reversible reactivity, enabling applications in stimuli-responsive drug release. However, Boc groups provide synthetic stability, whereas disulfides may require inert storage conditions to prevent degradation.
- Ester vs. Free Acid : Esters (e.g., ) improve membrane permeability but require enzymatic hydrolysis for activation. The free carboxylic acid in the target compound enhances water solubility but may limit bioavailability.
- Amino Groups: Primary amines (target compound) are more reactive in conjugation chemistry compared to tertiary amines (), which are less nucleophilic but more lipophilic.
Physicochemical Properties
- Solubility : The target compound’s free carboxylic acid and polar disulfide group likely confer higher aqueous solubility than methyl esters (e.g., ).
- Stability : Disulfide bonds are prone to reduction, whereas Boc-protected amines () or nitro groups () are more stable under oxidative conditions.
- Acidity/Basicity : The target compound’s dual acidic (carboxylic acid) and basic (amine) groups create a zwitterionic structure at neutral pH, unlike neutral esters () or nitro-substituted derivatives ().
Biological Activity
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- (CAS Number: 2007919-51-7) is a compound that features a benzoic acid moiety linked to a disulfanyl group and an aminoethyl group. This unique structure allows it to participate in various biological activities, making it a subject of interest in both organic chemistry and biological research.
- Molecular Formula : C11H15NO2S2
- Molecular Weight : 257.37 g/mol
The compound's ability to form disulfide bonds and engage in redox reactions is pivotal to its biological activity.
Disulfide Bond Formation
One of the primary mechanisms through which Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- exerts its biological effects is through the formation of disulfide bonds with cysteine residues in proteins. This interaction can lead to:
- Altered Protein Function : The formation of disulfide bonds can stabilize protein structures or alter their activity.
- Regulation of Enzyme Activity : By modifying the redox state of proteins, this compound can influence enzyme kinetics and pathways.
Amino Group Interactions
The amino group in the compound can participate in hydrogen bonding and other interactions with biomolecules, further enhancing its biological activity. This includes:
- Modulation of Receptor Activity : The amino group may interact with receptors or enzymes, potentially influencing signaling pathways.
- Binding Affinity : The presence of the amino group may enhance binding affinity to various biological targets.
Case Studies
- Antioxidant Activity : Research has shown that compounds with disulfide groups can exhibit antioxidant properties. Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- has been investigated for its potential to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies have indicated that derivatives of benzoic acid possess antimicrobial activity. This compound's ability to disrupt microbial cell membranes could be a focus for developing new antimicrobial agents.
- Drug Design : The unique structural features of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- make it a candidate for drug design, particularly in targeting diseases related to oxidative stress and inflammation.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-?
- Methodology : Synthesis typically involves a multi-step approach:
Thiolation : Introduce the dithio group via thiol-ene "click" chemistry using 2-aminoethanethiol under controlled pH (7–9) to avoid disulfide formation .
Esterification/Substitution : Couple the dithioethylamine moiety to the benzoic acid backbone using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF .
Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
- Key Validation : Confirm structure via -NMR (δ 2.8–3.2 ppm for dithioethyl protons) and FT-IR (S–S stretch at ~500 cm) .
Q. How can researchers characterize the dithio (-S-S-) group in this compound?
- Analytical Techniques :
- Raman Spectroscopy : Detect S–S stretching vibrations at 510–540 cm .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to identify the molecular ion peak (expected m/z ~326.47 for CHNOS) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths (S–S: ~2.05 Å) and spatial arrangement .
Q. What solvents are optimal for dissolving this compound in vitro?
- Guidelines :
- Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL at 25°C) .
- Aqueous buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-20 for biological assays (sonicate for 10 min at 40°C) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported stability data for this compound?
- Experimental Design :
Controlled Stability Studies : Compare degradation rates under varying conditions (pH 2–9, 4–37°C, UV light exposure) using HPLC-UV (λ = 254 nm) .
Kinetic Analysis : Calculate activation energy () via Arrhenius plots to predict shelf-life .
- Data Interpretation : Discrepancies often arise from impurities (e.g., residual thiols); validate purity via LC-MS (>95%) before testing .
Q. What strategies mitigate oxidative degradation of the dithio group during biological assays?
- Preventive Measures :
- Antioxidants : Add 1 mM TCEP (tris(2-carboxyethyl)phosphine) or 5% ascorbic acid to cell culture media .
- Anaerobic Conditions : Conduct assays in a nitrogen glovebox for oxygen-sensitive experiments .
Q. How can researchers validate the compound’s mechanism of action in redox-sensitive pathways?
- Methodology :
Redox Profiling : Use fluorescent probes (e.g., roGFP) in HEK293 cells to measure intracellular glutathione redox potential .
Knockdown Studies : Silence thioredoxin reductase (TrxR) via siRNA and assess compound efficacy (IC) changes .
- Data Analysis : Correlate dithio bond cleavage (HPLC) with transcriptional activation of Nrf2 targets (qPCR for HO-1, NQO1) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
